molecular formula C11H10ClN B13729460 2-(3-Chloro-4-methylphenyl)pyrrole

2-(3-Chloro-4-methylphenyl)pyrrole

Cat. No.: B13729460
M. Wt: 191.65 g/mol
InChI Key: VLNUAAJCZNYQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-4-methylphenyl)pyrrole is a chemical compound of significant interest in organic and medicinal chemistry research, characterized by a pyrrole ring substituted with a 3-chloro-4-methylphenyl group. This structure serves as a versatile precursor and core scaffold in the exploration of novel bioactive molecules. Researchers value this compound for its potential in antimicrobial studies. Chlorinated phenylpyrrole derivatives are known for their potent biological activities; for instance, the natural antibiotic pyrrolnitrin, which features a chlorinated phenylpyrrole structure, exhibits strong activity against fungi and Gram-positive bacteria by inhibiting glycerol kinase, leading to compromised cellular membranes . Similarly, other natural products like pyoluteorin from Pseudomonas fluorescens and synthetic chlorinated pyrrole derivatives have shown promise as lead compounds in the development of new antibacterial agents, particularly against resistant strains . The mechanism of action for such compounds often involves disruption of essential enzymatic functions or ion transport across membranes, as seen with the pyrrole-based ionophore calcimycin, which facilitates the movement of cations across lipid bilayers . Beyond antimicrobial applications, pyrrole derivatives are fundamental building blocks in material science, serving as monomers for conductive polymers and as key precursors in the synthesis of porphyrins, which have applications ranging from nonlinear optical materials to sensor technologies . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C11H10ClN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7,13H,1H3

InChI Key

VLNUAAJCZNYQLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CN2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 3 Chloro 4 Methylphenyl Pyrrole and Analogous Substituted Pyrroles

Direct Pyrrole (B145914) Ring Formation Strategies

The direct construction of the pyrrole ring is a primary approach to synthesizing compounds like 2-(3-chloro-4-methylphenyl)pyrrole. These methods involve the assembly of the heterocyclic core from acyclic precursors.

Intermolecular Aza-Wittig Reactions for the Construction of N- and C-Substituted Pyrrole Scaffolds

The aza-Wittig reaction is a powerful tool for the formation of imines from carbonyl compounds and iminophosphoranes (aza-ylides). wikipedia.orgyoutube.com This reaction's intramolecular variant is particularly useful in synthesizing N-heterocyclic compounds. wikipedia.org The general mechanism is analogous to the standard Wittig reaction, where the driving force is the formation of the highly stable triphenylphosphine (B44618) oxide. youtube.com

While direct synthesis of this compound via an intermolecular aza-Wittig reaction is not extensively documented, the strategy is applicable for creating substituted pyrrole scaffolds. The process can be envisioned to involve the reaction of a suitable phosphine (B1218219), an organic azide, and a carbonyl compound to generate an iminophosphorane in situ, which then reacts to form an imine. wikipedia.org This methodology has been successfully applied to the synthesis of various carboranyl-imines and can be modified for the one-pot synthesis of carboranyl-benzothiazole and carboranyl-benzoselenazoline derivatives. rsc.org

Challenges in intermolecular aza-Wittig reactions include potential side reactions, such as the facile catalytic condensation of the iminophosphorane with an isocyanate to form a carbodiimide. nih.gov However, recent advancements have demonstrated the feasibility of redox-neutral catalytic intermolecular aza-Wittig reactions for the synthesis of 2-azadienes, which can then undergo Diels-Alder reactions to form polysubstituted pyridines. nih.gov

Condensation Reactions Utilizing 1,4-Dioxo Compounds and Amines

A classic and widely used method for pyrrole synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgalfa-chemistry.comrgmcet.edu.in This reaction, first reported in 1884, is typically catalyzed by acid and provides a direct route to a variety of pyrrole derivatives. rgmcet.edu.inscribd.com

The mechanism of the Paal-Knorr synthesis involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.orgalfa-chemistry.com The cyclization step is generally considered to be the rate-determining step. researchgate.net While effective, traditional Paal-Knorr conditions can be harsh, often requiring prolonged heating in acidic solutions, which may not be suitable for substrates with sensitive functional groups. rgmcet.edu.in To address this, milder and more efficient conditions have been developed, including the use of various catalysts and microwave irradiation. scribd.com

To synthesize this compound using this method, one would theoretically start with a 1,4-dicarbonyl compound and 3-chloro-4-methylaniline (B146341).

Reactant 1 Reactant 2 Product Reaction Type
1,4-Dicarbonyl Compound3-Chloro-4-methylaniline1-(3-Chloro-4-methylphenyl)-substituted pyrrolePaal-Knorr Synthesis
α-Haloketoneβ-EnaminonePolysubstituted PyrroleHantzsch Pyrrole Synthesis

Multi-Component Reactions for Pyrrole Core Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyrroles from three or more starting materials in a single step. nih.govbohrium.com

One of the most well-known MCRs for pyrrole synthesis is the Hantzsch pyrrole synthesis . nih.govtaylorandfrancis.com This reaction typically involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine. nih.gov The versatility of the Hantzsch synthesis has been demonstrated in the preparation of a wide array of pyrrole derivatives, including the core of the drug atorvastatin. nih.govnih.gov Mechanochemical methods have also been developed for the Hantzsch reaction, offering higher yields and a broader scope under solvent-free conditions. nih.gov

For the synthesis of a molecule like this compound, a modified Hantzsch approach or another MCR could be envisioned, combining 3-chloro-4-methylaniline or a derivative with other suitable building blocks. The development of novel MCRs for pyrrole synthesis is an active area of research, with a focus on creating molecular diversity from simple precursors. bohrium.com

Post-Cyclization Functionalization and Derivatization Approaches

An alternative strategy to direct ring synthesis is the functionalization of a pre-existing pyrrole ring. This is particularly useful for introducing substituents that may not be compatible with the conditions of ring-forming reactions.

Electrophilic Aromatic Substitution on the Pyrrole Ring

Pyrrole is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution. pearson.compearson.com The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its reactivity compared to benzene. pearson.com Substitution preferentially occurs at the C2 (α) position because the intermediate carbocation is stabilized by three resonance structures, whereas substitution at the C3 (β) position leads to a less stable intermediate with only two resonance structures. vedantu.comonlineorganicchemistrytutor.comaklectures.com

Common electrophilic substitution reactions for pyrroles include:

Halogenation: Introduction of halogen atoms.

Nitration: Introduction of a nitro group.

Acylation: Introduction of an acyl group, such as in the Friedel-Crafts reaction.

To synthesize this compound, one could potentially start with 2-phenylpyrrole and introduce the chloro and methyl groups onto the phenyl ring via electrophilic aromatic substitution, although directing this substitution to the desired 3- and 4-positions would require careful consideration of directing group effects. Alternatively, one could start with pyrrole and introduce the 3-chloro-4-methylphenyl group in a single step, as discussed in the next section.

A related compound, 3-chloro-4-(4-methylphenyl)pyrrole-2,5-dione, highlights the introduction of chloro and methylphenyl groups onto a pyrrole-based scaffold. nih.gov

Transition-Metal-Catalyzed Coupling Reactions for Aryl Introduction

Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds and are widely used to introduce aryl groups onto heterocyclic rings. acs.orgnih.gov Palladium-catalyzed reactions are particularly prominent in this area. acs.org

The direct arylation of pyrroles with aryl halides provides an efficient route to 2-arylpyrroles. acs.org For the synthesis of this compound, this would involve the reaction of pyrrole with 1-bromo-3-chloro-4-methylbenzene or a similar aryl halide in the presence of a palladium catalyst. The choice of ligand is crucial for the success of these reactions, with sterically demanding phosphine ligands often being employed. acs.orgnih.gov

The Suzuki coupling, which utilizes an organoboron reagent, is another valuable tool. youtube.com In this case, pyrrole-2-boronic acid could be coupled with 1-bromo-3-chloro-4-methylbenzene. Alternatively, (pyrrolyl)zinc chloride can be coupled with a range of aryl halides, including aryl chlorides and bromides, using a palladium precatalyst. nih.gov These methods often proceed under mild conditions and tolerate a variety of functional groups. nih.gov

Catalyst System Pyrrole Substrate Aryl Partner Product
Palladium/Phosphine LigandPyrrole1-Bromo-3-chloro-4-methylbenzeneThis compound
Palladium/Phosphine LigandPyrrole-2-boronic acid1-Bromo-3-chloro-4-methylbenzeneThis compound
Palladium/Phosphine Ligand(Pyrrolyl)zinc chloride3-Chloro-4-methyl-aryl halideThis compound

Strategic Modification of the Phenyl Substituent

The synthesis of 2-arylpyrroles, including this compound, often involves the strategic construction of the pyrrole ring from precursors already bearing the desired substituted phenyl moiety. A common and versatile approach is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.gov In the context of synthesizing this compound, this would necessitate the use of 3-chloro-4-methylaniline as the amine source.

Research has demonstrated that the Paal-Knorr synthesis and related methods are tolerant of a wide array of substituents on the aniline (B41778) ring. For instance, the use of halo-substituted anilines, such as chloroaniline, has been shown to proceed smoothly, yielding the corresponding N-substituted pyrroles. acs.org This tolerance is crucial for the targeted synthesis of molecules like this compound.

Another powerful strategy for introducing substituted phenyl groups is through transition metal-catalyzed cross-coupling reactions. While not a direct pyrrole synthesis, these methods allow for the late-stage modification of a pre-formed pyrrole ring. However, direct synthesis from substituted precursors is often more efficient. For example, a palladium(II)-catalyzed oxidative approach enables the construction of polysubstituted pyrroles from N-homoallylic amines and arylboronic acids. This method involves the cascade formation of C-C and C-N bonds. organic-chemistry.org

The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), provides another route. This reaction can be used to synthesize 3-aryl-substituted pyrroles from aryl aldehydes, which are then converted to the final product through a series of steps. nih.gov This highlights a modular approach where the substitution pattern on the phenyl ring is determined by the choice of the initial aldehyde. nih.gov

Below is a table summarizing various synthetic strategies that allow for the incorporation of substituted phenyl groups in pyrrole synthesis.

Synthetic Method Precursors Key Features Reference
Paal-Knorr Reaction1,4-Dicarbonyl compound, Substituted Aniline (e.g., 3-chloro-4-methylaniline)Tolerates various functional groups on the aniline. nih.govacs.org nih.govacs.org
Pd(II)-Catalyzed Oxidative CyclizationN-Homoallylic amine, Arylboronic acidCascade reaction forming C-C and C-N bonds. organic-chemistry.org organic-chemistry.org
Van Leusen ReactionAryl aldehyde, Tosylmethyl isocyanide (TosMIC)Modular synthesis of 3-arylpyrroles. nih.gov nih.gov
Iridium-Catalyzed Dehydrogenative CouplingSecondary alcohol, Amino alcoholTolerates chloride and other functional groups. nih.govtcsedsystem.edu nih.govtcsedsystem.edu

Advancements in Sustainable and Catalytic Synthetic Processes for Pyrroles

Recent years have seen a significant shift towards the development of more sustainable and efficient catalytic methods for pyrrole synthesis, moving away from classical, often harsh, reaction conditions.

Green Chemistry Principles in Pyrrole Synthesis

The application of green chemistry principles to pyrrole synthesis aims to reduce environmental impact by using less hazardous chemicals, employing renewable feedstocks, and improving atom economy. rsc.orgsemanticscholar.org A notable trend is the replacement of traditional volatile organic solvents with greener alternatives like water or ethanol, or even performing reactions under solvent-free conditions. semanticscholar.orgacs.org

The Paal-Knorr reaction, a cornerstone of pyrrole synthesis, has been adapted to be more environmentally benign. nih.gov For example, it can be performed in boiling water without a catalyst or by using biodegradable and recyclable catalysts. nih.govsemanticscholar.org Iron(III) chloride in water has been used as a mild and economical catalyst for this condensation. organic-chemistry.org Furthermore, the use of biosourced starting materials, such as 3-hydroxy-2-pyrones which act as masked 1,4-dicarbonyls, represents a significant step towards sustainability. acs.org These reactions can be carried out at mild temperatures without a catalyst, either neat or in aqueous solutions. acs.org

Other green approaches include the use of microwave or ultrasound activation to accelerate reactions and reduce energy consumption. semanticscholar.org These techniques often lead to shorter reaction times and higher yields compared to conventional heating methods. semanticscholar.org

Application of Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalysis have revolutionized pyrrole synthesis, offering high efficiency, selectivity, and the ability to tolerate a wide range of functional groups. nih.govnih.gov

Heterogeneous Catalysis: Heterogeneous catalysts are prized for their ease of separation from the reaction mixture and their potential for recyclability, which aligns well with green chemistry principles. frontiersin.orgmdpi.com Solid acid catalysts, such as zeolites and aluminas, have been effectively used. acs.orgmdpi.com For instance, H-form zeolite Y has been employed for the direct condensation of anilines with bio-derived furans to produce N-substituted pyrroles. acs.org This method is atom-economical and avoids the need for supplementary additives. acs.org Similarly, commercially available aluminas have been shown to be low-cost and efficient catalysts for the Paal-Knorr reaction, with the catalyst being reusable for multiple cycles without significant loss of activity. mdpi.com

Conjugated microporous polymers (CMPs) based on pyrrole have also emerged as novel heterogeneous catalysts. nih.govfrontiersin.org Their high specific surface area and abundance of active nitrogen sites make them effective in base-catalyzed reactions. nih.govfrontiersin.org

Homogeneous Catalysis: Homogeneous catalysts, although sometimes more challenging to separate, often exhibit high activity and selectivity under mild conditions. A wide range of transition metals have been explored for pyrrole synthesis.

Iridium: Iridium-based catalysts have been developed for the sustainable synthesis of pyrroles from secondary alcohols and amino alcohols, which can be derived from renewable resources. nih.govtcsedsystem.eduresearchgate.net This process is highly atom-economical, producing only hydrogen gas as a byproduct. nih.govtcsedsystem.edu

Manganese: Stable manganese complexes have been used for the metal-catalyzed conversion of primary diols and amines into 2,5-unsubstituted pyrroles, with water and molecular hydrogen as the only side products. organic-chemistry.org

Iron: Air-stable iron(0) complexes have been shown to be effective for the synthesis of substituted pyrroles, offering a more earth-abundant and less toxic alternative to precious metal catalysts. acs.org

Copper, Gold, and Silver: Catalysts based on copper, gold, and silver have been utilized in various cyclization reactions to form the pyrrole ring. organic-chemistry.orgcapes.gov.brnih.gov For example, silver trifluoromethanesulfonate (B1224126) or cationic gold(I) complexes can catalyze the formation of pyrroles from β-alkynyl ketones and amines. capes.gov.brnih.gov

Ruthenium and Palladium: Ruthenium catalysts are used in ring-closing metathesis to form pyrrolines, which can then be aromatized to pyrroles. organic-chemistry.org Palladium catalysts are employed in various oxidative coupling and cyclization reactions. organic-chemistry.org

The table below provides a comparative overview of different catalytic systems used in modern pyrrole synthesis.

Catalyst Type Catalyst Example Reaction Type Key Advantages Reference(s)
Heterogeneous Zeolite YCondensation of anilines and furansRecyclable, atom-economical, mild conditions. acs.org acs.org
Heterogeneous Alumina (CATAPAL 200)Paal-Knorr reactionLow-cost, reusable, solvent-free. mdpi.com mdpi.com
Homogeneous Iridium Pincer ComplexDehydrogenative coupling of alcoholsSustainable, uses renewable feedstocks, H₂ byproduct. nih.govtcsedsystem.edu nih.govtcsedsystem.edu
Homogeneous Manganese Pincer ComplexConversion of diols and aminesHigh selectivity, water and H₂ byproducts. organic-chemistry.org organic-chemistry.org
Homogeneous Iron(0) ComplexHydrogen autotransfer/CondensationEarth-abundant metal, broad applicability. acs.org acs.org
Homogeneous Gold(I)/Silver(I)Cyclization of alkynyl ketones and aminesMild conditions, diverse substrate scope. capes.gov.brnih.gov capes.gov.brnih.gov

Spectroscopic Characterization and Structural Elucidation of 2 3 Chloro 4 Methylphenyl Pyrrole

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

No mass spectrometry data, including molecular ion peaks or fragmentation patterns, for 2-(3-Chloro-4-methylphenyl)pyrrole has been reported.

Electronic Absorption Spectroscopy (UV-Vis)

There are no available UV-Vis absorption spectra for this compound, and therefore, no data on its maximum absorption wavelengths (λmax) or molar absorptivity.

Elemental Analysis for Empirical Formula Determination

Specific elemental analysis data, which would provide the experimental percentages of carbon, hydrogen, nitrogen, and chlorine, has not been published for this compound.

X-ray Crystallography for Solid-State Molecular Architecture

A crystal structure for this compound has not been determined or reported, meaning there is no crystallographic data available to describe its solid-state molecular architecture.

Due to the absence of this fundamental characterization data, a detailed article on the spectroscopic and structural elucidation of this compound cannot be generated at this time.

Theoretical and Computational Chemistry Studies on 2 3 Chloro 4 Methylphenyl Pyrrole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. nih.gov It is a mainstay of computational chemistry for predicting a wide array of molecular properties. For a molecule like 2-(3-Chloro-4-methylphenyl)pyrrole, DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics. researchgate.net

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to locate the minimum energy structure on the potential energy surface. researchgate.netnih.gov

For this compound, the key geometric parameters of interest are the bond lengths, bond angles, and, most importantly, the dihedral angle between the pyrrole (B145914) and the 3-chloro-4-methylphenyl rings. This dihedral angle defines the molecule's conformation. Due to rotation around the single bond connecting the two rings, multiple conformations may exist. A conformational analysis would be performed by systematically rotating this bond and calculating the energy at each step to identify the most stable conformer(s). The planarity or non-planarity of the molecule significantly influences its electronic properties and intermolecular interactions. It is expected that the global minimum energy structure would feature a non-planar arrangement to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

Table 1: Illustrative Predicted Geometric Parameters for this compound (Based on DFT calculations of related molecules)

Parameter Bond/Angle Typical Predicted Value
Bond Lengths (Å) C-C (pyrrole) 1.38 - 1.42
C-N (pyrrole) 1.37 - 1.38
N-H (pyrrole) ~1.01
C-C (phenyl) ~1.40
C-Cl (phenyl) ~1.74
C-C (inter-ring) ~1.48
**Bond Angles (°) ** C-N-C (pyrrole) ~109-110
C-C-C (pyrrole) ~107-108
C-C-C (phenyl) ~120
Dihedral Angle (°) C(pyrrole)-C(pyrrole)-C(phenyl)-C(phenyl) 20 - 40

Note: These values are representative and derived from computational studies on pyrrole and substituted benzenes. Actual values would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. ajchem-a.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich pyrrole ring, which has a higher energy than benzene. wuxibiology.com The LUMO is likely distributed across the entire conjugated system but with significant contributions from the substituted phenyl ring. The presence of electron-withdrawing (chloro) and electron-donating (methyl) substituents on the phenyl ring would modulate the energies of these orbitals. rsc.org DFT calculations would precisely determine the energies and visualize the spatial distribution of these orbitals. researchgate.net

Table 2: Illustrative Frontier Orbital Properties

Property Description Predicted Characteristic
HOMO Energy Highest Occupied Molecular Orbital Primarily localized on the pyrrole ring
LUMO Energy Lowest Unoccupied Molecular Orbital Distributed across the phenyl ring and C-Cl bond
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Expected to be in the range of 4-5 eV, indicating good kinetic stability

Note: Values are illustrative, based on general principles of FMO theory applied to aromatic heterocycles. wuxibiology.comresearchgate.net

DFT calculations are highly effective for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating the harmonic frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental data. researchgate.netscirp.org

A theoretical vibrational analysis of this compound would identify characteristic stretching, bending, and rocking modes. This allows for the unambiguous assignment of experimental spectral bands. Key predicted vibrations would include the N-H stretch of the pyrrole ring, C-H stretches in both the aromatic and methyl groups, the C-Cl stretch, and various C-C and C-N ring stretching modes.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Vibrational Mode Functional Group Typical Wavenumber Range (cm⁻¹)
N-H Stretch Pyrrole Ring 3400 - 3500
C-H Stretch (Aromatic) Phenyl & Pyrrole Rings 3000 - 3100
C-H Stretch (Aliphatic) Methyl Group 2850 - 2980
C=C Stretch Aromatic Rings 1450 - 1600
C-N Stretch Pyrrole Ring 1300 - 1400
C-Cl Stretch Phenyl Ring 700 - 850

Note: These are characteristic frequency ranges. Precise values are obtained from DFT frequency calculations. scirp.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve. rsc.orgresearchgate.net

For this compound, an MD simulation, typically in a solvent like water or an organic solvent, would provide insight into:

Conformational Flexibility: How the dihedral angle between the two rings fluctuates under thermal motion at a given temperature. nih.gov

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar N-H group and the hydrophobic phenyl ring.

Intermolecular Interactions: The nature and lifetime of hydrogen bonds between the pyrrole N-H group and solvent molecules.

These simulations use force fields, which are sets of parameters that describe the potential energy of the system. The results help bridge the gap between a single optimized structure and the ensemble of conformations that a molecule adopts in a real-world environment. rsc.org

Analysis of Aromaticity and Electron Delocalization within the Pyrrole Ring

The pyrrole ring is an aromatic heterocycle with a 6 π-electron system. researchgate.net The degree of aromaticity can be quantified using several computational indices. Aromaticity is a key factor in the stability and reactivity of the molecule. For this compound, it would be important to determine how the substitution with the bulky phenyl group affects the aromatic character of the pyrrole ring.

Commonly calculated indices include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring. Large negative NICS values (e.g., NICS(1)zz, calculated 1 Å above the ring plane) are indicative of strong aromatic character. nih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic structure. researchgate.netnih.gov

Calculations for the parent pyrrole molecule show it to be significantly aromatic, though less so than benzene. researchgate.net It would be expected that the pyrrole ring in this compound retains most of its aromaticity, though minor perturbations due to electronic and steric effects from the substituent are possible.

Table 4: Common Aromaticity Indices and Their Interpretation

Index Basis of Calculation Interpretation for Aromaticity
NICS(1)zz Magnetic Shielding Large negative value
HOMA Bond Lengths Value approaches 1
PDI Electron Delocalization High value

Source: General principles of aromaticity analysis. researchgate.netacs.org

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic physical properties. iupac.orgnih.gov These models use "molecular descriptors"—numerical values derived from the chemical structure—to predict properties like boiling point, density, solubility, or refractive index without the need for experimental measurement. researchgate.net

For a compound like this compound, a QSPR study would involve:

Calculating Descriptors: A wide range of descriptors would be computed, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors.

Model Building: Using a dataset of diverse molecules with known experimental properties, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines) are used to build a predictive model. nih.gov

Property Prediction: The model can then be used to predict the physical properties of new or unmeasured compounds like this compound.

Such studies are valuable in materials science and chemical engineering for screening compounds with desired physical characteristics.

Investigation of Intermolecular Interactions and Supramolecular Assemblies

A comprehensive review of scientific literature and structural databases reveals a notable absence of specific theoretical or computational studies focused on the intermolecular interactions and supramolecular assemblies of the compound this compound. Extensive searches for crystal structure data, which would provide the foundational information for analyzing hydrogen bonds, π-π stacking, and other non-covalent interactions, did not yield any specific results for this molecule.

Consequently, without experimental data from techniques such as X-ray crystallography or detailed computational modeling specific to this compound, a scientifically accurate and detailed analysis of its supramolecular chemistry is not possible at this time. The generation of meaningful data tables or a thorough discussion of its interaction motifs remains contingent on future research in this specific area.

While studies on other substituted pyrrole derivatives exist, the unique combination and positioning of the chloro and methyl substituents on the phenyl ring of this compound would induce specific electronic and steric effects that govern its intermolecular interactions. Therefore, direct extrapolation from other, different molecules would not provide an accurate representation for this particular compound.

Further research, including the synthesis of high-quality single crystals for X-ray diffraction analysis and subsequent computational studies (such as Density Functional Theory calculations or molecular dynamics simulations), would be required to elucidate the supramolecular architecture of this compound. Such studies would provide valuable insights into its solid-state packing, potential for polymorphism, and the specific nature of the non-covalent forces at play.

Advanced Research Directions and Non Biological Applications of 2 3 Chloro 4 Methylphenyl Pyrrole

Rational Design of Novel Pyrrole-Based Scaffolds for Chemical Utility

The rational design of molecular scaffolds is a fundamental aspect of modern chemistry, enabling the creation of molecules with tailored properties. The pyrrole (B145914) ring is a privileged structure in this regard, offering a versatile platform for functionalization. The design of novel scaffolds based on the 2-(3-Chloro-4-methylphenyl)pyrrole framework involves leveraging established synthetic methodologies to create libraries of derivatives for various chemical applications.

Functionalized 2-arylpyrroles are recognized as promising precursors for novel materials and molecules. The design process often begins with well-established synthetic routes that allow for variation in substituents on both the pyrrole and the aryl ring. Methods like the Paal-Knorr, Hantzsch, or Barton-Zard syntheses have been traditionally employed, while modern transition-metal-catalyzed multicomponent reactions offer more efficient pathways to complex pyrrole derivatives.

For a molecule like this compound, the design of new scaffolds could involve:

Substitution on the Pyrrole Ring: The C3, C4, C5, and N-H positions of the pyrrole ring are all amenable to further reaction. Electrophilic substitution, N-alkylation, or N-acylation can introduce new functional groups, altering the molecule's electronic properties, solubility, and steric profile.

Coupling Reactions: The pyrrole or phenyl ring can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build larger, more complex conjugated systems.

The development of such rationally designed scaffolds is crucial for creating molecules with specific functions, whether for catalysis, molecular sensing, or as components in larger supramolecular assemblies.

Exploration in Materials Science: Polymer and Dye Chemistry

The pyrrole motif is central to the field of materials science, particularly in the development of conducting polymers and high-performance pigments. While specific research on the polymerization or dye applications of this compound is not extensively documented, its structural characteristics suggest significant potential in these areas.

Polymer Chemistry: Polypyrrole (PPy) is one of the most studied intrinsically conducting polymers, known for its good environmental stability and biocompatibility. The properties of polypyrroles can be tuned by introducing substituents onto the pyrrole monomer. A 2-aryl substituted pyrrole like this compound could serve as a monomer for creating functionalized polypyrroles. The 3-chloro-4-methylphenyl group would be expected to influence the resulting polymer's properties, such as its solubility, processability, and electronic characteristics (e.g., bandgap, conductivity). The synthesis of such polymers typically proceeds via oxidative polymerization, which can be achieved either chemically or electrochemically.

Dye Chemistry: Diketopyrrolo[3,4-c]pyrroles (DPPs) are a class of high-performance pigments known for their brilliant colors, high fluorescence quantum yields, and exceptional stability to heat, light, and chemicals. These properties make them valuable for applications in paints, plastics, and color filters for LCDs. The synthesis of DPP pigments often starts from aryl nitriles or involves the modification of a pre-existing DPP core. A compound like this compound could serve as a precursor to intermediates required for DPP synthesis. For instance, related structures with chlorophenyl groups, such as C.I. Pigment Red 254 (derived from 3,6-bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione), are used as starting materials for creating new DPP dyes through reactions like Suzuki cross-coupling. The substituents on the phenyl rings are critical for tuning the final color and material properties of the dye.

Role as Key Synthetic Intermediates in Fine Chemical Synthesis

Substituted pyrroles are exceptionally important intermediates in organic synthesis, providing a gateway to a vast array of more complex molecules. The compound this compound, possessing both a reactive pyrrole ring and a functionalized phenyl group, is well-positioned to serve as a versatile building block in fine chemical synthesis.

Numerous synthetic transformations can be envisioned starting from this scaffold:

Multi-component Reactions: Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) to build molecular complexity in a single step. Pyrrole derivatives are often key components in these reactions.

Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions to form more complex heterocyclic systems. For example, the reaction of pyrroles with activated alkynes can lead to the formation of substituted aromatic compounds.

Synthesis of Fused Heterocycles: The pyrrole ring can be annulated to adjacent rings to create fused polycyclic systems, which are common in pharmaceuticals and natural products. For instance, pyrrolo[3,4-c]pyrrole (B14788784) and pyrrolo[3,2-b]pyrrole (B15495793) frameworks are accessed from substituted pyrrole precursors.

The table below summarizes several modern synthetic methods that could be applicable to the functionalization or utilization of this compound as a synthetic intermediate.

The utility of this compound as an intermediate lies in its ability to introduce a specific substituted aryl moiety into a target molecule, which is a common strategy in the development of agrochemicals and pharmaceuticals.

Future Perspectives in Pyrrole Chemistry and Technology

The chemistry of pyrrole and its derivatives is a mature yet continually evolving field. The future development of pyrrole chemistry and technology is expected to focus on several key areas where compounds like this compound could play a role.

Sustainable Synthesis: There is a strong drive towards developing greener, more efficient, and atom-economical synthetic methods. This includes the use of earth-abundant metal catalysts, nanoparticle-promoted reactions, mechanochemistry, and flow chemistry for the synthesis and functionalization of pyrroles.

Advanced Materials: In materials science, the focus will likely be on creating "smart" materials with tunable properties. For pyrrole-based polymers, this includes developing materials with improved processability, higher conductivity, and specific responses to external stimuli for applications in sensors, actuators ("artificial muscles"), and energy storage devices. In the realm of dyes, the rational design of DPP and related chromophores will continue to yield materials with tailored optical properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and bioimaging.

Degradable Polymers: A significant future direction is the design of conjugated polymers that are degradable or recyclable, addressing environmental concerns associated with plastics. Recent research has shown that incorporating dynamic bonds, such as azomethines, into pyrrole-based polymer backbones can render them degradable under specific conditions, such as the presence of acid. This opens up possibilities for creating environmentally conscious electronic materials.

Q & A

Q. Optimization strategies :

  • Catalyst tuning : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance coupling efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Temperature control : Moderate heating (60–80°C) minimizes side reactions like dehalogenation.

Q. Crystallography :

  • Single-crystal X-ray diffraction reveals planar pyrrole rings with dihedral angles of 10–15° relative to the chlorophenyl group. Key metrics:
    • Bond lengths : C-Cl (1.73–1.75 Å), C-N (1.34 Å) .
    • Space group : Triclinic P1 with unit cell parameters a = 9.661 Å, b = 12.422 Å .

Advanced: What computational methods predict the reactivity and electronic properties of this compound?

Answer:

  • DFT calculations : B3LYP/6-311+G(d,p) basis sets model HOMO-LUMO gaps (4.2–4.5 eV), indicating moderate electrophilicity .
  • Molecular docking : Used to assess interactions with biological targets (e.g., enzyme active sites). Chlorine and methyl groups enhance van der Waals interactions in hydrophobic pockets .
  • ADMET prediction : Software like SwissADME evaluates logP (~3.1) and aqueous solubility, guiding pharmacological profiling .

Q. Solutions :

  • LC-MS/MS : Multiple reaction monitoring (MRM) with transitions like m/z 220 → 152 enhances specificity .
  • Derivatization : Use of dansyl chloride or fluorescamine to improve detectability in fluorescence assays .

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